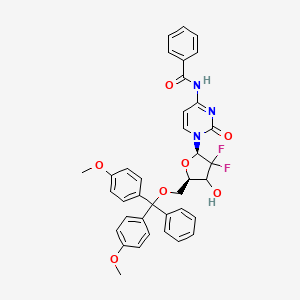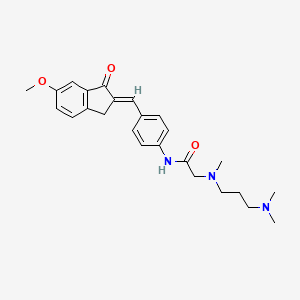
AChE/BChE/MAO-B-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE/MAO-B-IN-3 is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound is an indan-1-one derivative and has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It exhibits strong inhibitory activity against human monoamine oxidase B with an IC50 value of 0.0359 micromolar, and also inhibits acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.0473 micromolar and 0.0782 micromolar, respectively .
Vorbereitungsmethoden
The synthesis of AChE/BChE/MAO-B-IN-3 involves several steps. The starting material is typically an indan-1-one derivative, which undergoes a series of chemical reactions including condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
AChE/BChE/MAO-B-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or alcohols, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
AChE/BChE/MAO-B-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its inhibitory effects on key enzymes involved in neurotransmission.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Wirkmechanismus
AChE/BChE/MAO-B-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help improve cognitive function and reduce symptoms of neurodegenerative diseases. The compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
AChE/BChE/MAO-B-IN-3 is unique in its ability to inhibit multiple enzymes involved in neurotransmission. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Compared to these compounds, this compound offers the advantage of targeting multiple enzymes simultaneously, which may result in more effective treatment of neurodegenerative diseases .
Eigenschaften
Molekularformel |
C25H31N3O3 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+ |
InChI-Schlüssel |
JRKPPAOCYQBUPN-XSFVSMFZSA-N |
Isomerische SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
Kanonische SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)
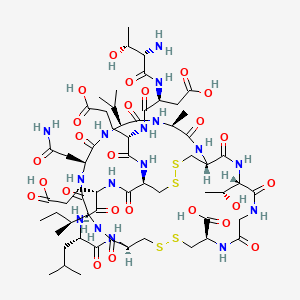

![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
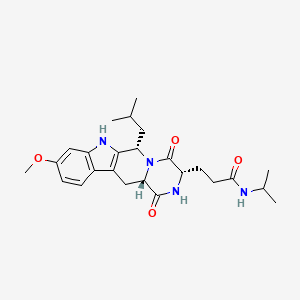
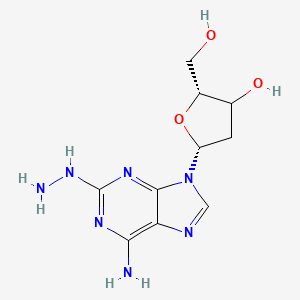


![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)
